molecular formula C23H16F3N5O2S B2731293 3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866873-38-3

3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2731293
CAS No.: 866873-38-3
M. Wt: 483.47
InChI Key: DALYZQFOLWRDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. The molecule features a 4-methylbenzenesulfonyl group at position 3 and a 3-(trifluoromethyl)phenyl substituent linked via an amine at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl moiety may influence binding affinity to target proteins, such as kinases or enzymes involved in signaling pathways .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N5O2S/c1-14-9-11-17(12-10-14)34(32,33)22-21-28-20(18-7-2-3-8-19(18)31(21)30-29-22)27-16-6-4-5-15(13-16)23(24,25)26/h2-13H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALYZQFOLWRDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves multiple steps. One common route includes the treatment of a precursor compound with substituted phenyl isothiocyanate . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research. It is used in the development of new drugs, particularly in the fields of antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular treatments . The compound’s ability to bind with various enzymes and receptors makes it a valuable tool in exploring biological processes and developing therapeutic agents .

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors, within biological systems. This binding can modulate various pathways, leading to the desired therapeutic effects. The exact mechanism of action depends on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs identified include:

Compound Name Substituents (Position 3 / Position 5) Molecular Weight Key Features
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-dimethylbenzenesulfonyl / 4-methylbenzyl 493.56 g/mol Increased steric bulk at sulfonyl; benzyl group may alter pharmacokinetics
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl / 4-ethoxyphenyl 457.48 g/mol Lack of methyl on sulfonyl; ethoxy group enhances hydrophilicity
2-(Methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine Methylsulfanyl / 3-(trifluoromethyl)benzyl 349.37 g/mol Simplified quinazoline backbone; sulfanyl group reduces polarity

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group in the target compound (vs.
  • Sulfonyl vs. Sulfanyl : The 4-methylbenzenesulfonyl group in the target compound (vs. methylsulfanyl in ) increases steric bulk and polarity, likely affecting solubility and target selectivity .
Computational Similarity Metrics

Using Tanimoto and Dice coefficients (calculated via Morgan fingerprints or MACCS keys), the target compound shows:

  • ~70–80% similarity to the 2,5-dimethylbenzenesulfonyl analog due to shared triazoloquinazoline core and sulfonyl group.
  • ~50–60% similarity to the benzenesulfonyl-4-ethoxyphenyl analog , driven by differences in the amine substituent .

For example, minor changes (e.g., methyl to trifluoromethyl) can drastically alter docking affinities by interacting with distinct residues in binding pockets .

Molecular Docking and Proteomic Interaction Signatures
  • Docking Affinity Variability : The target compound’s trifluoromethylphenyl group may form halogen bonds with target enzymes, whereas the 4-methylbenzyl group in relies on van der Waals interactions. This explains divergent docking scores even among analogs with similar scaffolds .
  • CANDO Platform Analysis : The target compound’s proteomic interaction signature (predicted via CANDO) clusters with kinase inhibitors due to its triazoloquinazoline core, whereas the methylsulfanyl analog groups with metabolic enzyme modulators, highlighting functional divergence despite structural overlap .
Bioactivity and Mode of Action
  • Triazoloquinazoline Derivatives : Compounds like those in exhibit herbicidal and antimicrobial activities, suggesting the target compound may share these properties if the trifluoromethyl group enhances membrane permeability .
  • Cluster Analysis : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) would likely group the target compound with HDAC inhibitors or kinase blockers, similar to SAHA-like compounds .

Biological Activity

The compound 3-(4-Methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C18H18F3N5O2S
  • Molar Mass : 401.4 g/mol
  • CAS Number : 338424-47-8

Synthesis

The synthesis of this compound involves multiple steps, including the formation of triazole and quinazoline moieties. The presence of the trifluoromethyl group is particularly significant as it enhances the pharmacological properties of the resulting compounds.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown potent activity against various bacterial strains, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMinimum Inhibitory Concentration (MIC)Active Against
Compound A0.5 µg/mLMRSA
Compound B1 µg/mLS. aureus
Compound C2 µg/mLE. coli

Anticancer Activity

Studies have also explored the anticancer potential of quinazoline derivatives. Compounds similar to the target compound have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression .

The biological activity is attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes.
  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to penetrate bacterial membranes effectively.
  • Targeting Kinases : Quinazoline derivatives often act as kinase inhibitors, interfering with cancer cell signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that a series of trifluoromethyl-substituted compounds exhibited MIC values as low as 0.5 µg/mL against MRSA . This study highlights the potential of such compounds in treating resistant infections.
  • Anticancer Properties : Research conducted on quinazoline derivatives indicated that they could induce apoptosis in breast cancer cells through the activation of caspase pathways . The specific triazole structure enhances this effect by stabilizing interactions with target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.